molecular formula C17H23N3O3 B257365 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

Cat. No. B257365
M. Wt: 317.4 g/mol
InChI Key: GJDURTCQDYVZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide, also known as EMBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMBI is a member of the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In

Mechanism of Action

The exact mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide is not fully understood. However, it is believed that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide exerts its therapeutic effects by modulating various signaling pathways in cells. For example, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide has also been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide can reduce inflammation and improve tissue damage in animal models of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide.

Advantages and Limitations for Lab Experiments

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide has been found to have low toxicity in animal studies. However, there are also limitations to using N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide in lab experiments. For example, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide.

Future Directions

There are several future directions for research on N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide. One area of interest is the development of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide analogs with improved properties, such as increased solubility or potency. Another area of interest is the investigation of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action and potential side effects of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide.

Synthesis Methods

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide can be synthesized through a multi-step reaction starting from 4-ethoxy-3-methylbenzoic acid. The first step involves the conversion of the acid into an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-amino-5-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazole to form the corresponding amide. Finally, the amide is reacted with 2-ethylbutyryl chloride to yield N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide.

Scientific Research Applications

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide has been investigated for its potential therapeutic properties in various scientific research studies. One study found that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Another study showed that N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide has anti-tumor effects by inducing apoptosis in cancer cells. Additionally, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide has been found to have anti-microbial activity against various bacteria and fungi.

properties

Product Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

InChI

InChI=1S/C17H23N3O3/c1-5-12(6-2)17(21)18-16-15(19-23-20-16)13-8-9-14(22-7-3)11(4)10-13/h8-10,12H,5-7H2,1-4H3,(H,18,20,21)

InChI Key

GJDURTCQDYVZBC-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC(=C(C=C2)OCC)C

Canonical SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC(=C(C=C2)OCC)C

Origin of Product

United States

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